Technical Guide: Methyl 2-Cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6)
Technical Guide: Methyl 2-Cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6)
The following technical guide is structured as an advanced whitepaper for pharmaceutical development professionals. It prioritizes mechanistic insight, process control, and self-validating protocols over generic descriptions.
Critical Intermediate for Anticholinergic API Synthesis[1]
Executive Summary & Chemical Identity[1][2][3][4]
Methyl 2-cyclopentyl-2-hydroxyphenylacetate (CAS 19833-96-6), also known as Methyl
The molecule features a quaternary stereocenter linking a phenyl ring, a cyclopentyl ring, a hydroxyl group, and a methyl ester. This steric congestion is critical for the receptor binding affinity of the final API but presents specific challenges in synthesis (steric hindrance) and purification (enantiomeric resolution).
Physicochemical Constants
| Property | Value | Note |
| CAS Number | 19833-96-6 | |
| Molecular Formula | ||
| Molecular Weight | 234.29 g/mol | |
| Appearance | Viscous colorless to pale yellow oil | May crystallize upon prolonged cold storage (low melting solid).[1][2] |
| Boiling Point | ~330°C (Predicted) | Decomposes at high T; distill under high vacuum. |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Insoluble in water. |
| Chirality | 1 Chiral Center | Typically synthesized as a racemate ( |
Synthetic Pathway & Process Logic
The industrial synthesis of CAS 19833-96-6 relies on constructing the quaternary carbon via a Grignard addition. This approach is preferred over esterification of the parent acid due to the steric bulk of the cyclopentyl and phenyl groups, which makes direct esterification slow and prone to elimination side reactions.
Core Synthesis: The Grignard Route
The reaction involves the nucleophilic addition of Cyclopentylmagnesium chloride to Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate).
Reaction Logic:
-
Reagent Choice: Methyl benzoylformate provides the electrophilic ketone and the ester moiety simultaneously.
-
Selectivity: The Grignard reagent attacks the ketone (more electrophilic) preferentially over the ester at controlled temperatures (-10°C to 0°C).
-
Thermodynamics: The formation of the magnesium alkoxide intermediate is irreversible.
Visualization: Synthetic Flow
Figure 1: Grignard synthesis pathway for Methyl
Experimental Protocol: Grignard Addition
Note: This protocol is designed for a laboratory scale (approx. 50g) and must be adapted for GMP manufacturing.
Phase A: Preparation of Grignard Reagent
-
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.
-
Initiation: Add anhydrous THF (100 mL). Add 5% of the total Cyclopentyl Chloride (1.1 eq total) to initiate the reaction (exotherm observed).
-
Addition: Dropwise add the remaining Cyclopentyl Chloride in THF over 1 hour, maintaining a gentle reflux.
-
Completion: Stir at reflux for 2 hours until Mg is consumed. Cool to 0°C.[5]
Phase B: Nucleophilic Addition
-
Substrate Prep: Dissolve Methyl Benzoylformate (1.0 eq) in anhydrous THF (200 mL).
-
Controlled Addition: Add the Grignard solution to the Methyl Benzoylformate solution at -5°C to 0°C .
-
Critical Control Point: High temperatures during addition promote attack on the ester group, leading to the formation of the di-cyclopentyl ketone byproduct.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Phase C: Workup & Purification
-
Quench: Pour the reaction mixture into ice-cold saturated
solution.-
Why? Using strong acid (HCl) can cause dehydration of the tertiary alcohol to the alkene (Glycopyrrolate Impurity I).
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine and dry over
. -
Purification: Concentrate in vacuo. The crude oil is typically 85-90% pure.
-
High Purity: Distill under high vacuum (0.5 mmHg) or recrystallize from Hexane/Ether if the product solidifies (seeding may be required).
-
Analytical Characterization & Quality Control
Trustworthiness in synthesis relies on validating the structure and identifying specific impurities.
NMR Interpretation
The proton NMR spectrum confirms the presence of the three distinct structural domains.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 - 7.60 | Multiplet | 5H | Aromatic | Monosubstituted Phenyl ring. |
| 3.75 | Singlet | 3H | Methyl ester (diagnostic singlet). | |
| 3.60 | Singlet (Broad) | 1H | Tertiary hydroxyl (exchangeable with | |
| 2.90 | Multiplet | 1H | Cyclopentyl CH | Methine proton adjacent to the quaternary center. |
| 1.40 - 1.90 | Multiplet | 8H | Cyclopentyl | Ring methylene protons (complex splitting). |
Impurity Profile (USP/EP Context)
When used for Glycopyrrolate synthesis, specific impurities must be monitored.
-
Impurity A (Hydrolysis Product):
-Cyclopentylmandelic acid.[3] Arises from moisture ingress or ester hydrolysis. Detected by shift of methyl ester signal or HPLC (acidic mobile phase). -
Impurity B (Dehydration Product): Methyl
-cyclopentylidene-phenylacetate. Arises from thermal stress or acidic workup. -
Impurity C (Bis-addition): Result of Grignard attacking the ester.
Visualization: Impurity Logic
Figure 2: Degradation pathways and common impurities.
Application: Synthesis of Glycopyrrolate[8]
The primary utility of CAS 19833-96-6 is the transesterification with 1-methylpyrrolidin-3-ol .
-
Transesterification: The methyl ester is reacted with 1-methylpyrrolidin-3-ol using a catalyst (e.g., Sodium methoxide) in a non-polar solvent (Heptane/Toluene) with azeotropic removal of methanol.
-
Quaternization: The resulting tertiary amine ester is then alkylated with Methyl Bromide to form Glycopyrronium Bromide.
Key Insight: Using the methyl ester (CAS 19833-96-6) is often preferred over the acid chloride route because it avoids the formation of corrosive HCl and allows for a gentler, equilibrium-driven transesterification that preserves the tertiary alcohol.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89233, Methyl cyclopentylmandelate. Retrieved from [Link][3]
-
European Pharmacopoeia (Ph. Eur.). Glycopyrronium Bromide Monograph: Impurity L.[3][6] (CAS 19833-96-6 is listed as Impurity L in the EP standard for Glycopyrrolate).
- Google Patents.Preparation method of alpha-cyclopentyl methyl mandelate (CN102718654A).
Sources
- 1. watson-int.com [watson-int.com]
- 2. Methyl alpha-Cyclopentylmandelate | LGC Standards [lgcstandards.com]
- 3. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102718654A - Preparation method of a-cyclopentyl methyl mandelate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 19833-96-6|Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate|BLD Pharm [bldpharm.com]
